3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol
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Overview
Description
3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol typically involves the reaction of 4-nonylphenol with epichlorohydrin, followed by a subsequent reaction with glycerol. The reaction conditions often require a basic catalyst such as sodium hydroxide to facilitate the formation of the ether linkages .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols .
Scientific Research Applications
3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the nonylphenoxy moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol: Similar structure but with a methoxy group instead of a nonyl group.
3-(3-amino-2-hydroxypropoxy)propane-1,2-diol: Contains an amino group instead of a nonylphenoxy group.
Uniqueness
3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol is unique due to its nonylphenoxy moiety, which imparts distinct hydrophobic properties and potential biological activities not found in similar compounds .
Properties
CAS No. |
71960-75-3 |
---|---|
Molecular Formula |
C21H36O5 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-[2-hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol |
InChI |
InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-18-10-12-21(13-11-18)26-17-20(24)16-25-15-19(23)14-22/h10-13,19-20,22-24H,2-9,14-17H2,1H3 |
InChI Key |
NPQZNYMAMRLSCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(COCC(CO)O)O |
Origin of Product |
United States |
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